4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 4th position. This is followed by the reduction of the ketone group to form the corresponding alcohol, which is then converted to the amine through a series of reactions involving amination and subsequent formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indene derivatives.
Scientific Research Applications
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amine group.
7-methoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the bromine atom.
4-bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the methoxy group.
Uniqueness
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the combination of the bromine, methoxy, and amine groups, which confer specific chemical and biological properties. This unique combination allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
2408958-29-0 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
0 |
Origin of Product |
United States |
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